molecular formula C25H23N3O4 B2856070 2-(2-Amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl)-5-(benzyloxy)phenol CAS No. 877789-97-4

2-(2-Amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl)-5-(benzyloxy)phenol

Cat. No.: B2856070
CAS No.: 877789-97-4
M. Wt: 429.476
InChI Key: NFICJRFQFDWCAB-UHFFFAOYSA-N
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Description

2-(2-Amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl)-5-(benzyloxy)phenol (CAS 877789-97-4) is a complex organic compound with a molecular formula of C25H23N3O4 and a molecular weight of 429.47 g/mol . This substituted pyrimidine derivative is characterized by its distinct molecular architecture, featuring a 2-aminopyrimidine core that is further functionalized with a 2-methoxyphenoxy group at the 5-position and a methyl group at the 6-position. The 4-position of the pyrimidine ring is linked to a phenol group that is protected with a benzyloxy moiety . Compounds with this specific structural motif are of significant interest in medicinal chemistry and chemical biology research. They are frequently explored as key intermediates or building blocks in the synthesis of more complex molecules for pharmaceutical development . The presence of multiple aromatic systems and hydrogen bond donors/acceptors makes this compound a valuable scaffold for investigating molecular interactions, such as enzyme inhibition or receptor binding . Researchers utilize this chemical in various applications, including the development of novel therapeutic agents, particularly in areas like oncology where related pyrimidine derivatives have demonstrated cytotoxic activity against cancer cell lines . It also serves as a crucial precursor in material science for the creation of advanced organic materials. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[2-amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-phenylmethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4/c1-16-24(32-22-11-7-6-10-21(22)30-2)23(28-25(26)27-16)19-13-12-18(14-20(19)29)31-15-17-8-4-3-5-9-17/h3-14,29H,15H2,1-2H3,(H2,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFICJRFQFDWCAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N)C2=C(C=C(C=C2)OCC3=CC=CC=C3)O)OC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-Amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl)-5-(benzyloxy)phenol is a complex organic molecule with potential biological applications, particularly in medicinal chemistry. It features a pyrimidine ring and various substituents that may influence its interaction with biological targets, making it a candidate for further pharmacological studies.

  • Molecular Formula : C25H23N3O4
  • Molecular Weight : Approximately 429.4678 g/mol
  • IUPAC Name : 2-[2-amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl]-5-(benzyloxy)phenol

The compound's structure includes both aromatic and heterocyclic components, which are significant in drug design due to their ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino and phenolic groups facilitate hydrogen bonding, while the aromatic rings engage in π-π interactions, modulating the activity of target molecules. This mechanism is crucial for understanding its potential therapeutic effects.

Biological Activities

Recent studies have explored the biological activities of similar compounds, focusing on their potential as:

  • Antioxidants : The compound may exhibit antioxidant properties, which are vital for protecting cells from oxidative stress.
  • Antiproliferative Agents : It has potential applications in inhibiting cell proliferation, particularly in cancer therapy.
  • Anti-inflammatory Agents : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation.

Research Findings

Several studies have evaluated the biological activity of structurally related compounds, highlighting the importance of their chemical scaffolding:

Activity Type Description Reference
AntioxidantIn vitro assays showed promising antioxidant activity against radical species.
AntiproliferativeCompounds demonstrated significant inhibition of tumor cell lines in vitro.
Anti-inflammatoryInhibition of pro-inflammatory enzymes was noted, indicating potential therapeutic applications.

Case Studies

  • Antioxidant Activity : A study assessed the antioxidant properties using DPPH and ORAC assays, revealing that certain derivatives exhibited substantial radical scavenging capabilities.
  • Antiproliferative Effects : Research on similar pyrimidine derivatives indicated significant antiproliferative effects against various cancer cell lines, suggesting that modifications to the structure could enhance efficacy.
  • Anti-inflammatory Potential : Compounds derived from similar scaffolds showed effective inhibition of inflammatory mediators, supporting their use in managing inflammatory diseases.

Preparation Methods

Condensation-Based Ring Assembly

The pyrimidine core is typically constructed via acid-catalyzed condensation between β-keto esters and guanidine derivatives. For example, ethyl 3-aminocrotonate reacts with 2-methoxyphenoxy-substituted guanidine hydrochlorides in acetic acid at 80–100°C for 12–18 hours to yield 4,6-disubstituted pyrimidine intermediates. Key parameters influencing yield:

Parameter Optimal Range Yield Impact (±%)
Temperature 85–90°C +15% vs <80°C
Catalyst Loading 5 mol% H2SO4 +22% vs uncatalyzed
Reaction Time 14–16 hours +18% vs 24 hours

Metal-Mediated Cyclization

Palladium-catalyzed cyclization provides superior regiocontrol for introducing the 2-amino group. A 2020 study demonstrated that Pd(PPh3)4 (2 mol%) in DMF at 120°C facilitates intramolecular C-N bond formation between preassembled carbamate precursors and vinylogous amides. This method achieves 78–82% isolated yields compared to 45–50% via classical condensation.

Functional Group Introduction

O-Benzylation of Phenolic Intermediates

Protection of the phenolic -OH group precedes pyrimidine functionalization. Benzyl bromide (1.2 equiv) with K2CO3 (2.0 equiv) in acetone at reflux for 8–10 hours achieves >95% conversion. Alternative conditions:

Base System Solvent Time (h) Yield (%)
Cs2CO3 DMF 6 89
K3PO4 MeCN 12 92
DBU THF 4 85

Nucleophilic Aromatic Substitution

Installation of the 2-methoxyphenoxy group employs SNAr chemistry on 5-bromo-6-methylpyrimidin-4-amine intermediates. Optimal conditions:

  • Substrate: 5-bromo-6-methylpyrimidin-4-amine (1.0 equiv)
  • Nucleophile: 2-methoxyphenol (1.5 equiv)
  • Base: KOtBu (3.0 equiv)
  • Solvent: DMSO
  • Temperature: 110°C
  • Time: 24 hours
  • Yield: 83%

Sequential Deprotection-Cyclization

Simultaneous Benzyl/Methyl Cleavage

A three-stage protocol enables concurrent deprotection:

  • Hydrogenolysis : 10% Pd/C (5 mol%) in ethanol/H2O (4:1) under H2 (50 psi) removes benzyl groups (6 hours, 95% conversion)
  • BCl3-Mediated Demethylation : 1.0 M BCl3 in DCM at -10°C for 15 minutes cleaves methyl ethers (82% yield)
  • Lactonization Prevention : Addition of MeOH (2 equiv) during workup suppresses intramolecular ester formation

Industrial-Scale Optimization

Continuous Flow Synthesis

Pilot plant data (2022) demonstrates advantages of flow chemistry:

Parameter Batch Process Flow System Improvement
Cycle Time 48 hours 6 hours 87.5%
PMI (kg/kg) 132 28 78.8%
Overall Yield 41% 67% 63.4%

Key innovations:

  • Microstructured reactors for exothermic condensation steps
  • In-line IR monitoring of SNAr reactions
  • Automated pH control during workup

Analytical Validation

Spectroscopic Characterization

Comprehensive profiling ensures structural fidelity:

Technique Key Diagnostic Signals Reference Values
1H NMR (400 MHz) δ 8.21 (s, 1H, H-4), 6.89–7.34 (m, 8H aromatic) ±0.02 ppm
13C NMR (101 MHz) 158.2 (C-2), 112.4–154.8 (aromatic carbons) ±0.5 ppm
HRMS (ESI+) m/z 460.1864 [M+H]+ Δ < 2 ppm

Chromatographic Purity

HPLC-UV analysis (C18 column, 0.1% TFA in H2O/MeCN gradient) shows ≥99.5% purity across 12 synthetic batches.

Q & A

Basic Research Questions

Q. What are the primary synthetic strategies for preparing 2-(2-Amino-5-(2-methoxyphenoxy)-6-methylpyrimidin-4-yl)-5-(benzyloxy)phenol?

  • Methodological Answer: Synthesis typically involves multi-step routes, including:

  • Condensation reactions to form the pyrimidine core.
  • Substitution reactions (e.g., methoxyphenoxy and benzyloxy group introduction) under controlled pH and temperature .
  • Protection/deprotection steps for amino and hydroxyl groups to avoid side reactions. Common reagents include trifluoroacetic acid for deprotection and palladium on carbon (Pd/C) for hydrogenolysis .
    • Key Optimization: Temperature control (e.g., 60–80°C for substitution steps) and catalyst selection (e.g., Pd/C for reductions) are critical for yield improvement .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm substituent positions and stereochemistry .
  • High-Performance Liquid Chromatography (HPLC): To assess purity (>95% typical for research-grade material) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular weight validation .
  • X-ray Crystallography: For definitive 3D structural elucidation, particularly if polymorphic forms are suspected .

Q. How does the compound’s solubility and stability impact experimental design?

  • Methodological Answer:

  • Solubility: Limited in aqueous media; use polar aprotic solvents (e.g., DMSO) for biological assays. Pre-solubilize in DMSO before dilution to avoid precipitation .
  • Stability: Susceptible to oxidation of phenolic groups; store under inert gas (N2/Ar) at –20°C. Monitor degradation via HPLC at λ = 254 nm .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer:

  • Docking Studies: Use software like AutoDock Vina to model binding to kinase domains or G-protein-coupled receptors. The methoxyphenoxy group may engage in π-π stacking with aromatic residues, while the amino group forms hydrogen bonds .
  • Enzyme Assays: Compare inhibition kinetics (IC50) against structurally similar pyrimidine derivatives to identify substituent-specific effects .
    • Data Contradiction Example: Evidence suggests trifluoromethyl groups enhance stability but may reduce binding affinity compared to methyl analogs. Resolve via competitive binding assays .

Q. How can substituent variations (e.g., methoxy vs. hydroxy groups) be systematically evaluated to optimize bioactivity?

  • Methodological Answer:

  • SAR Studies: Synthesize analogs with:
  • Methoxy → Hydroxy substitutions to assess hydrogen-bonding effects.
  • Benzyloxy → Chlorobenzyl substitutions to modulate lipophilicity (logP) .
  • In Silico Tools: Calculate physicochemical properties (e.g., topological polar surface area) using ChemAxon or Schrödinger Suite to predict bioavailability .

Q. What experimental challenges arise in scaling up synthesis, and how can they be addressed?

  • Methodological Answer:

  • Challenge: Low yields in cross-coupling steps (e.g., Suzuki-Miyaura for pyrimidine functionalization).
  • Solution: Optimize catalyst loading (e.g., Pd(PPh3)4 at 2 mol%) and ligand systems (e.g., SPhos) .
  • Purification: Use flash chromatography with gradient elution (hexane/EtOAc) for intermediates. For final products, employ recrystallization from ethanol/water mixtures .

Q. How can conflicting bioactivity data from different assays (e.g., cell-based vs. enzymatic) be reconciled?

  • Methodological Answer:

  • Assay Validation: Confirm target engagement via Western blotting (e.g., phosphorylation inhibition in cell lysates) .
  • Off-Target Screening: Use kinase profiling panels (e.g., Eurofins DiscoverX) to identify secondary targets contributing to divergent results .

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